molecular formula C14H11BrN2O2 B185579 N'-benzoyl-3-bromobenzohydrazide CAS No. 73713-56-1

N'-benzoyl-3-bromobenzohydrazide

Cat. No. B185579
Key on ui cas rn: 73713-56-1
M. Wt: 319.15 g/mol
InChI Key: PUNMNEKYOYAYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08389735B2

Procedure details

Subsequently, 5.0 g (23 mmol) of 3-bromobenzohydrazine obtained in (i) above was put in a 300-mL three-neck flask, 10 mL of N-methyl-2-pyrrolidone was added therein, and the mixture was stirred. Thereafter, a mixed solution of 10 mL of N-methyl-2-pyrrolidone and 3.2 mL (28 mmol) of benzoyl chloride was dripped to the above mixture through a 50-mL dropping funnel. After the dripping, the mixture was heated and stirred at 80° C. for 3 hours so as to be reacted. After the reaction, water was added to the reaction solution, and a solid was precipitated. The precipitated solid was collected by suction filtration to obtain another solid. The obtained solid was washed with approximately 1 L of water and collected by suction filtration. The collected solid was washed with methanol and collected by suction filtration; thus, 7.1 g of a white solid that was an object was obtained (yield: 96%).
[Compound]
Name
3-bromobenzohydrazine
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
3.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([NH:7][NH2:8])=[O:6].CN1CCCC1=O.[C:19](Cl)(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>O>[C:19]([NH:8][NH:7][C:5](=[O:6])[C:4]1[CH:9]=[CH:10][CH:11]=[C:2]([Br:1])[CH:3]=1)(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
3-bromobenzohydrazine
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=O)NN)C=CC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Four
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
above was put in a 300-mL three-neck flask
TEMPERATURE
Type
TEMPERATURE
Details
After the dripping, the mixture was heated
STIRRING
Type
STIRRING
Details
stirred at 80° C. for 3 hours so as
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to be reacted
ADDITION
Type
ADDITION
Details
was added to the reaction solution
CUSTOM
Type
CUSTOM
Details
a solid was precipitated
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by suction filtration
CUSTOM
Type
CUSTOM
Details
to obtain another solid
WASH
Type
WASH
Details
The obtained solid was washed with approximately 1 L of water
FILTRATION
Type
FILTRATION
Details
collected by suction filtration
WASH
Type
WASH
Details
The collected solid was washed with methanol
FILTRATION
Type
FILTRATION
Details
collected by suction filtration
CUSTOM
Type
CUSTOM
Details
was obtained (yield: 96%)

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)NNC(C1=CC(=CC=C1)Br)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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